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Compound of Interest

Compound Name: 2,4,5-Trinitrotoluene

Cat. No.: B189584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for 2,4,5-
trinitrotoluene (2,4,5-TNT). Due to the limited availability of experimental spectroscopic data

for this specific isomer in publicly accessible databases, this document focuses on the reported

mass spectrometry data. Where experimental data is unavailable, this guide provides predicted

values and generalized experimental protocols based on established methods for the analysis

of nitroaromatic compounds.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions. The following tables summarize the available experimental gas chromatography-

mass spectrometry (GC-MS) data for 2,4,5-trinitrotoluene, obtained using electron impact (EI)

ionization.

Table 1: GC-MS Data (Electron Impact - Positive Mode)[1]
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)

210 100

30 20.82

63 18.52

51 16.72

227 13.61

Table 2: GC-MS Data (Electron Impact - Negative Mode)[1]

Mass-to-Charge Ratio (m/z) Relative Intensity (%)

123 100

151 30.03

197 22.22

137 14.71

46 12.21

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2,4,5-trinitrotoluene are not readily available in the

surveyed literature. However, predicted data can serve as a useful reference for researchers.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

~8.8 s H-6

~8.2 s H-3

~2.7 s CH₃
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Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~150 C-2

~148 C-4

~145 C-5

~138 C-1

~128 C-6

~122 C-3

~20 CH₃

Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 2,4,5-trinitrotoluene is not available in the public

domain. The following table provides predicted characteristic IR absorption bands based on the

functional groups present in the molecule.

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Functional Group Assignment

~3100 - 3000 Aromatic C-H Stretch

~2970 - 2850 Methyl C-H Stretch

~1620 - 1580 Aromatic C=C Stretch

~1550 - 1530 Asymmetric NO₂ Stretch

~1350 - 1330 Symmetric NO₂ Stretch

~900 - 850 C-N Stretch

~850 - 800 Aromatic C-H Bend (out-of-plane)
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Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 2,4,5-
trinitrotoluene, based on standard practices for nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4,5-trinitrotoluene in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., acetone-d₆ or dimethyl sulfoxide-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-

64 scans).

Employ a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the expected chemical shifts (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio (typically several hundred to thousands of scans).

Use a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2,4,5-trinitrotoluene sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure clamp.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

single-reflection ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

The spectral resolution should be set to at least 4 cm⁻¹.

Data Processing: The final spectrum is typically presented in terms of absorbance or

transmittance after automatic background subtraction by the instrument's software.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,4,5-trinitrotoluene in a volatile organic

solvent such as acetone or acetonitrile (e.g., 1 mg/mL).

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron impact (EI) ionization source.

Gas Chromatography (GC) Conditions:

Column: Use a capillary column suitable for the analysis of semi-volatile organic

compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-
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methylpolysiloxane).

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Injector: Set the injector temperature to a value that ensures efficient vaporization without

thermal decomposition (e.g., 250 °C). Inject a small volume of the sample solution (e.g., 1

µL) in splitless mode.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature

that ensures elution of the analyte (e.g., 280 °C) and hold for several minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan a mass range appropriate for the analyte and expected fragments

(e.g., m/z 40-300).

Ion Source Temperature: Maintain the ion source at a temperature to prevent

condensation (e.g., 230 °C).

Transfer Line Temperature: Set the transfer line temperature to prevent condensation of

the analyte as it elutes from the GC column (e.g., 280 °C).

Data Analysis: Identify the peak corresponding to 2,4,5-trinitrotoluene in the total ion

chromatogram and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a compound like 2,4,5-trinitrotoluene.
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Spectroscopic analysis workflow for 2,4,5-trinitrotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trinitrotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189584#spectroscopic-data-nmr-ir-ms-of-2-4-5-
trinitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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